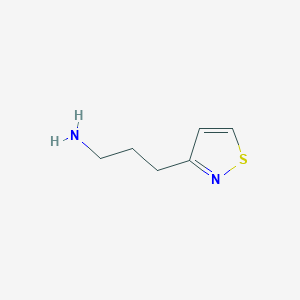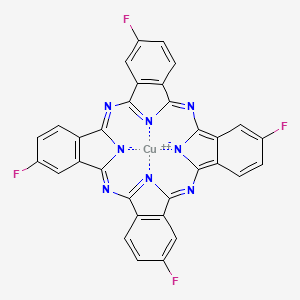
2,9,16,23-Tetrafluorophthalocyaninatecopper(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) is a coordination compound belonging to the phthalocyanine family. Phthalocyanines are known for their high thermal stability, nonlinear optical activity, catalytic properties, and semiconductor capabilities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,16,23-Tetrafluorophthalocyaninatecopper(II) typically involves the cyclotetramerization of 3,6-difluorophthalonitrile in the presence of a copper salt, such as copper(II) chloride, under high-temperature conditions. The reaction is often carried out in a solvent like 1-chloronaphthalene or quinoline at temperatures ranging from 180°C to 220°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cyclotetramerization reaction, with careful control of temperature and solvent conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while substitution reactions can produce derivatives with different functional groups .
科学的研究の応用
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,9,16,23-Tetrafluorophthalocyaninatecopper(II) involves its ability to interact with molecular targets through coordination chemistry. The copper center can undergo redox reactions, facilitating electron transfer processes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Copper(II) 2,9,16,23-tetra-tert-butyl phthalocyanine: Similar in structure but with tert-butyl groups instead of fluorine atoms.
Copper(II) 2,9,16,23-tetra-phenyl phthalocyanine: Contains phenyl groups at the same positions.
Uniqueness
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) is unique due to the presence of fluorine atoms, which enhance its chemical stability and electronic properties. This makes it particularly suitable for applications requiring high thermal stability and specific electronic characteristics .
特性
分子式 |
C32H12CuF4N8 |
|---|---|
分子量 |
648.0 g/mol |
IUPAC名 |
copper;6,15,24,33-tetrafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H12F4N8.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |
InChIキー |
JLFXOXGLLTVBBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)F)C(=N7)N=C2[N-]3)F)C9=C4C=CC(=C9)F.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


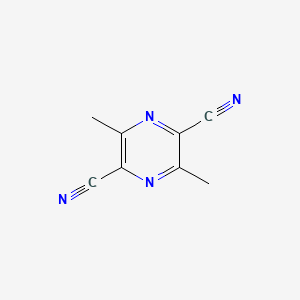
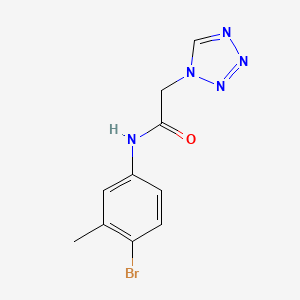
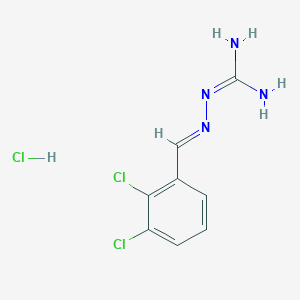
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
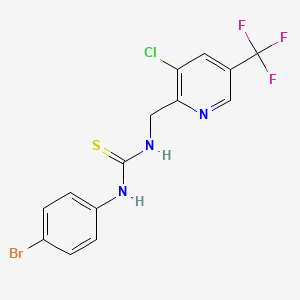
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
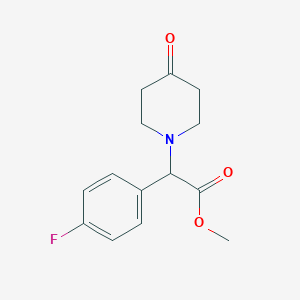
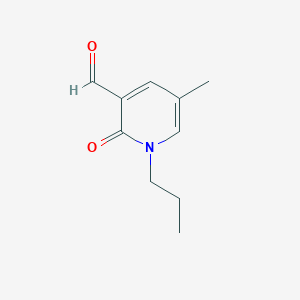
![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
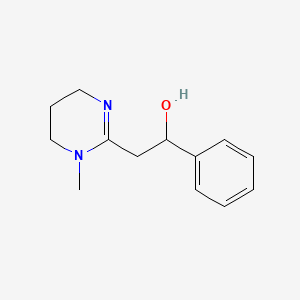
![8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13106997.png)

